molecular formula C10H11NO3S B1422551 2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetic acid CAS No. 648881-57-6

2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetic acid

Cat. No. B1422551
M. Wt: 225.27 g/mol
InChI Key: PQINLZINZTWBEJ-UHFFFAOYSA-N
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Description

“2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetic acid” is a chemical compound with the CAS Number: 648881-57-6 . It has a molecular weight of 225.27 and is often used in various scientific research due to its unique structure and properties. It is valuable in drug discovery, organic synthesis, and material science.


Molecular Structure Analysis

The IUPAC name for this compound is (5-oxo-5,6,7,8-tetrahydro-4H-thieno [3,2-b]azepin-4-yl)acetic acid . The InChI code for this compound is 1S/C10H11NO3S/c12-9-3-1-2-8-7 (4-5-15-8)11 (9)6-10 (13)14/h4-5H,1-3,6H2, (H,13,14) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Reddy et al. (2010) details the synthesis of various acetic acid analogues, including those related to 2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetic acid, demonstrating their potential in anti-inflammatory applications (Reddy, Reddy, & Raju, 2010).
  • The work of Satake et al. (1986) explores the synthesis of related azepinone compounds, providing insights into the chemical properties and potential applications of such molecules (Satake et al., 1986).

Potential Therapeutic Applications

  • A research conducted by Ackrell et al. (1978) synthesized acetic acid derivatives of tricyclic systems similar to 2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetic acid and assessed their anti-inflammatory activity, suggesting therapeutic potential in this domain (Ackrell et al., 1978).

Antineoplastic Potential

  • Research by Koebel et al. (1975) involved the synthesis of thieno[2,3-b]azepin-4-ones, a class of compounds related to the 2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetic acid, exploring their potential as antineoplastic agents (Koebel, Needham, & Blanton, 1975).

Novel Synthesis Techniques

  • El-Ahl (2000) reports on the novel synthesis of derivatives related to 2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetic acid, highlighting the versatility and potential for innovative applications in chemical synthesis (El-Ahl, 2000).

Safety And Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS will provide comprehensive information about handling, storage, and disposal.

properties

IUPAC Name

2-(5-oxo-7,8-dihydro-6H-thieno[3,2-b]azepin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c12-9-3-1-2-8-7(4-5-15-8)11(9)6-10(13)14/h4-5H,1-3,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQINLZINZTWBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)N(C(=O)C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetic acid
Reactant of Route 2
2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetic acid
Reactant of Route 3
2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetic acid
Reactant of Route 4
2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetic acid
Reactant of Route 5
Reactant of Route 5
2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetic acid
Reactant of Route 6
Reactant of Route 6
2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetic acid

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